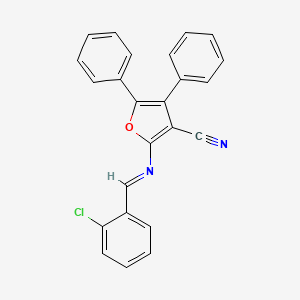
3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-2-(3-ニトロフェニル)-2,3-ジヒドロキナゾリン-4(1H)-オンは、キナゾリン-4-オン系に属する複雑な有機化合物です。この化合物は、4-クロロフェニル基と3-ニトロフェニル基で置換されたキナゾリン-4-オンコア構造の存在を特徴としています。これらの置換基のユニークな配置により、化合物に独特の化学的および物理的特性が与えられ、様々な科学研究分野において注目されています。
準備方法
合成経路と反応条件
3-(4-クロロフェニル)-2-(3-ニトロフェニル)-2,3-ジヒドロキナゾリン-4(1H)-オンの合成は、通常、適切なアニリン誘導体とイサト酸無水物の縮合、それに続く環化、およびその後の官能基修飾を伴います。反応条件には、多くの場合、ジメチルホルムアミド(DMF)やテトラヒドロフラン(THF)などの溶媒、およびトリエチルアミンや炭酸カリウムなどの触媒の使用が必要となります。 反応は通常、出発物質の完全な転換を保証するために還流条件下で行われます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、合成の効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ることが可能です .
化学反応の分析
反応の種類
3-(4-クロロフェニル)-2-(3-ニトロフェニル)-2,3-ジヒドロキナゾリン-4(1H)-オンは、以下のような様々な化学反応を起こします。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。
還元: この化合物は、酸化反応を起こして対応するキナゾリン-4-オン誘導体を形成することができます。
置換: クロロフェニル基は、塩素原子がアミンやチオールなどの他の求核剤に置換される求核置換反応に関与することができます.
一般的な試薬と条件
これらの反応に用いられる一般的な試薬には、水素ガス、パラジウム触媒、水素化ホウ素ナトリウム、および様々な求核剤があります。 反応は通常、選択性と収率を確保するために、制御された温度と圧力下で行われます .
主要な生成物
これらの反応から生成される主要な生成物には、アミノ置換キナゾリン-4-オン、酸化キナゾリン-4-オン誘導体、および用いられる求核剤に応じて様々な置換キナゾリン-4-オンが含まれます .
科学的研究の応用
3-(4-クロロフェニル)-2-(3-ニトロフェニル)-2,3-ジヒドロキナゾリン-4(1H)-オンは、いくつかの科学研究における応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されています。
生物学: この化合物は、抗菌、抗がん、抗炎症などの潜在的な生物活性について研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探求する研究が進められています。
作用機序
3-(4-クロロフェニル)-2-(3-ニトロフェニル)-2,3-ジヒドロキナゾリン-4(1H)-オンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。 例えば、細胞増殖に関与する特定の酵素を阻害し、その抗がん活性を発揮する可能性があります .
類似の化合物との比較
類似の化合物
類似の化合物には、2-(3-ニトロフェニル)-3-フェニルキナゾリン-4(1H)-オン、3-(4-メトキシフェニル)-2-(3-ニトロフェニル)キナゾリン-4(1H)-オンなど、他のキナゾリン-4-オン誘導体が含まれます。
- 2-(3-ニトロフェニル)-3-フェニルキナゾリン-4(1H)-オン
- 3-(4-メトキシフェニル)-2-(3-ニトロフェニル)キナゾリン-4(1H)-オン
- 3-(4-ブロモフェニル)-2-(3-ニトロフェニル)キナゾリン-4(1H)-オン .
独自性
3-(4-クロロフェニル)-2-(3-ニトロフェニル)-2,3-ジヒドロキナゾリン-4(1H)-オンの独自性は、その特定の置換パターンにあり、これは独特の化学反応性と生物活性を付与します。
類似化合物との比較
Similar Compounds
- 3-(4-BROMOPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 3-(4-FLUOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 3-(4-METHOXYPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H14ClN3O3 |
|---|---|
分子量 |
379.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(12-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22H |
InChIキー |
COXDFBQWPZBLSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694313.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![(3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694318.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
![5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11694332.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[(octyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11694335.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11694342.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)


![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)
